molecular formula C13H12ClN3O4 B2382009 dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895641-60-8

dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2382009
CAS No.: 895641-60-8
M. Wt: 309.71
InChI Key: IRYZEEUCKARBFH-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative synthesized via a 1,3-dipolar cycloaddition reaction between dimethylacetylenedicarboxylate (DMAD) and substituted aryl azides. This compound features a triazole core esterified with methyl groups at positions 4 and 5, and a 3-chloro-4-methylphenyl substituent at position 1. The synthesis typically occurs under solvent-free conditions at elevated temperatures (80–90°C) for short reaction times (3–5 minutes), ensuring high yields (>90%) .

Properties

IUPAC Name

dimethyl 1-(3-chloro-4-methylphenyl)triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-7-4-5-8(6-9(7)14)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYZEEUCKARBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate (DMAD) and aryl aldehydes in the presence of a solid base catalyst such as silica sodium carbonate (SSC) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ester groups and triazole ring undergo oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic medium

  • Conditions : 60–80°C, aqueous H₂SO₄

  • Product : Corresponding dicarboxylic acid derivative (via ester oxidation)

  • Mechanism : MnO₄⁻ acts as a strong oxidizing agent, cleaving ester groups to carboxylic acids.

Reaction ComponentDetails
Starting MaterialDimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Oxidizing AgentKMnO₄/H₂SO₄
Product1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
Yield65–72% (reported in analogous triazole systems)

Substitution Reactions

The chloro substituent on the aromatic ring participates in nucleophilic aromatic substitution (NAS):

  • Reagent : Sodium methoxide (NaOMe)

  • Conditions : Reflux in methanol, 6–8 hours

  • Product : Methoxy-substituted derivative at the 3-position

  • Mechanism : NAS facilitated by electron-withdrawing triazole ring, enhancing ring electrophilicity.

Reaction ParameterValue
Temperature65°C
SolventMethanol
Conversion Rate~85% (based on HPLC analysis)
ByproductsMinor dechlorination products (<5%)

Hydrolysis Reactions

Ester hydrolysis is a key pathway for functional group interconversion:

  • Reagent : NaOH (aqueous)

  • Conditions : Room temperature, 12–24 hours

  • Product : Water-soluble dicarboxylate salt

  • Mechanism : Base-mediated saponification of esters to carboxylates.

Hydrolysis StageObservations
Initial PhaseEster carbonyl attack by OH⁻
IntermediateTetrahedral oxyanion
Final ProductSodium 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles:

  • Reagent : Dimethyl acetylenedicarboxylate (DMAD)

  • Conditions : Copper-free, reflux in toluene (72 hours)

  • Product : Fused polycyclic adducts (e.g., triazolo-pyrimidines)

  • Mechanism : Huisgen-type [3+2] cycloaddition, forming six-membered heterocycles .

Cycloaddition PartnerProduct StructureYield
DMADTetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate)74%

Reduction Reactions

Selective reduction of ester groups to alcohols has been explored:

  • Reagent : Lithium aluminum hydride (LiAlH₄)

  • Conditions : Anhydrous THF, 0°C → RT

  • Product : 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dimethanol

  • Challenges : Over-reduction of triazole ring observed at higher temperatures.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic ring:

  • Reagent : Suzuki-Miyaura coupling with arylboronic acids

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

  • Product : Biaryl derivatives with enhanced π-conjugation

  • Application : Tailoring electronic properties for material science.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. Research has demonstrated its effectiveness against various cancer cell lines:

Cell Line Activity Mechanism of Action
K-562 (Leukemia)Significant antiproliferative effectsInduces apoptosis via DNA fragmentation
HL-60 (Leukemia)High cytotoxicityReduces mitochondrial membrane potential

The compound's mechanism involves the activation of apoptotic pathways leading to morphological changes characteristic of cell death, such as membrane blebbing and chromatin condensation.

Antimicrobial Properties

The triazole moiety in this compound is known for its antimicrobial properties. It has shown effectiveness against various pathogens:

Pathogen Type Activity Notes
FungiEffectiveFurther research needed to compare efficacy with established antifungals
BacteriaModerateShows potential but requires additional studies

Synthetic Pathways

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : The reaction between 3-chloro-4-methylphenyl azide and appropriate alkyne derivatives under copper-catalyzed conditions.
  • Carboxylation : The introduction of carboxylate groups through esterification reactions.

This synthetic route allows for the modification of the compound's functional groups, enhancing its biological activity.

Computational Studies

This compound has been subjected to computational chemistry studies to predict its electronic structure and biological activity:

Density Functional Theory (DFT) Calculations

DFT calculations have provided insights into the optimized structure and electronic properties of the compound:

  • Geometric Parameters : The optimized geometry suggests stability and potential for interaction with biological targets.
  • Electronic Structure : Analysis indicates favorable energy levels for binding with biomolecules.

Case Studies and Research Findings

Several case studies have documented the biological activities and mechanisms associated with this compound:

Case Study Overview

Study Focus Findings
Anticancer ActivityDemonstrated significant activity against leukemia cell lines with a clear mechanism of inducing apoptosis.
Antimicrobial EfficacyShowed promising results against fungal strains; however, comparative studies with existing antifungals are ongoing.

Mechanism of Action

The mechanism of action of dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro) enhance electrophilicity and reaction rates compared to electron-donating groups (e.g., methyl, dimethylamino) .
  • Ester Groups : Methyl esters (vs. ethyl) improve crystallinity and thermal stability due to reduced steric hindrance .
  • Synthesis Efficiency : Solvent-free methods with DMAD yield higher purity and faster reaction times than multi-step protocols involving oxazoline or naphthyl groups .
Physicochemical Properties
  • Photostability: Dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibits greater photostability than diethyl 1-(8-dimethylamino-1-naphthyl) analogs, which degrade rapidly under UV light due to electron-donating substituents .
  • Corrosion Inhibition : Triazole dicarboxylates with methoxyphenyl or benzothiazole groups achieve >90% corrosion inhibition on steel surfaces in acidic media, leveraging adsorption via lone electron pairs on nitrogen and oxygen atoms .

Biological Activity

Dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that belongs to the triazole class of heterocycles. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological potential and related research findings.

  • Molecular Formula : C₁₀H₁₁ClN₄O₄
  • Molecular Weight : 256.67 g/mol
  • CAS Number : 1247756-60-0

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole moiety exhibit significant activity against various pathogens. For instance, studies have shown that triazole compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli15 µg/mL
Other Triazole DerivativesCandida albicans10 µg/mL

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of cancer cell proliferation through various pathways. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells.

Case Study:
A study conducted on a series of triazole derivatives demonstrated that certain modifications in the triazole structure led to enhanced antiproliferative activity against cancer cell lines. The most potent derivatives showed IC50 values as low as 41 nM against specific cancer types .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors. For instance, they may inhibit fungal cytochrome P450 enzymes, which are crucial for fungal survival.
  • DNA Interaction : Some studies suggest that triazoles can bind to DNA and interfere with replication processes in cancer cells.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that many triazoles exhibit lower toxicity compared to traditional antifungal agents like azoles . However, comprehensive toxicological assessments are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted reactions. Key steps include:

  • Precursor preparation : Reacting 3-chloro-4-methylphenyl azide with dimethyl acetylenedicarboxylate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Optimization : Use statistical Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can minimize trials while identifying critical parameters (e.g., temperature sensitivity at 60–80°C) .
  • Yield improvement : Post-reaction purification via column chromatography or recrystallization (ethanol/water mixtures) enhances purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • XRD : Resolves crystal lattice parameters (monoclinic systems, unit cell volume) and hydrogen-bonding networks (e.g., C–H···N interactions) .
  • FTIR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, triazole ring vibrations at 1450–1600 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.3–7.8 ppm) .
  • TEM : Analyzes particle morphology (e.g., spherical aggregates vs. rod-like structures) .

Q. How can researchers confirm the regioselectivity of the triazole ring formation?

  • Methodology :

  • NOESY NMR : Detects spatial proximity between substituents (e.g., methyl groups and aromatic protons) .
  • XRD analysis : Validates 1,4-disubstitution via bond angles (e.g., N1–N2–N3 ≈ 108°) and torsional parameters .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or designing derivatives with enhanced bioactivity?

  • Methodology :

  • Reaction path search : Quantum mechanical calculations (DFT) model transition states and activation energies for cycloaddition steps .
  • Docking studies : Screen derivatives against target proteins (e.g., cytochrome P450 enzymes) to prioritize synthesis .
  • Machine learning : Train models on existing triazole datasets to predict solubility or toxicity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Dose-response normalization : Standardize assays (e.g., IC₅₀ values) to account for varying cell lines or protocols .
  • Meta-analysis : Aggregate data from multiple studies (e.g., antiviral activity vs. cytotoxicity) to identify trends .
  • Mechanistic studies : Use fluorescence quenching or SPR to quantify binding constants with targets (e.g., enzymes) .

Q. How can researchers design experiments to study the compound’s reaction mechanism under varying conditions?

  • Methodology :

  • Kinetic profiling : Monitor intermediate formation via in-situ FTIR or HPLC at timed intervals .
  • Isotopic labeling : Use ¹⁵N-labeled azides to trace nitrogen incorporation into the triazole ring .
  • Solvent effects : Test protic (e.g., ethanol) vs. aprotic (e.g., DMF) solvents to assess polarity’s role in transition states .

Data Contradiction and Validation

Q. How should researchers address discrepancies in crystallographic data (e.g., bond lengths or angles) between studies?

  • Methodology :

  • Validation tools : Cross-check with Crystallography Open Database (COD) entries using software like Mercury or PLATON .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) to explain structural variations .

Q. What experimental controls are critical when comparing biological activity data with structurally similar triazoles?

  • Methodology :

  • Positive/Negative controls : Include known inhibitors (e.g., ketoconazole for antifungal assays) and solvent-only blanks .
  • Batch consistency : Synthesize derivatives in parallel using identical reagents and protocols .

Tables for Key Parameters

Parameter Typical Range Method Reference
Reaction Temperature60–80°CCuAAC Optimization
Crystallographic Space GroupMonoclinic (P2₁/c)XRD
¹H NMR (Aromatic Protons)δ 7.3–7.8 ppm (multiplet)300 MHz NMR
FTIR (C=O Stretching)1680–1720 cm⁻¹KBr Pellet

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